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HANGZHOU, China — In the rapidly evolving landscape of targeted cancer therapies, a new
HER2-targeting antibody-drug conjugate (ADC), BB-1701, is demonstrating promising
preclinical and clinical activity, positioning it as a noteworthy contender among established
treatments. This guide provides a detailed comparison of BB-1701 with other leading HER2-
targeting ADCs, focusing on their mechanism of action, efficacy in various HER2-expressing
models, and early clinical outcomes.

BB-1701 is an ADC composed of a humanized anti-HER2 antibody, identical to trastuzumab,
linked to the cytotoxic payload eribulin, a synthetic analog of a marine natural product.[1] This
novel construct is designed to offer a distinct therapeutic profile compared to existing HER2-
targeting ADCs, patrticularly in challenging clinical scenarios such as HER2-low expressing
tumors and in patients who have developed resistance to other therapies.

Mechanism of Action: A Differentiated Approach

BB-1701's mechanism of action begins with the binding of its antibody component to the HER2
receptor on tumor cells, leading to internalization.[2] Inside the cell, the linker is cleaved by
lysosomal enzymes like cathepsin B, releasing the eribulin payload.[2][3] Eribulin then disrupts
microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent
apoptosis.[2]
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A key differentiator for BB-1701 is its potent bystander effect, where the released, cell-
permeable eribulin can kill neighboring HER2-negative tumor cells.[1][4] This is particularly
advantageous in heterogenous tumors with varying levels of HER2 expression. Furthermore,

BB-1701 has been shown to induce immunogenic cell death (ICD), a form of apoptosis that can
stimulate an anti-tumor immune response.[1][4][5][6]
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Figure 1: BB-1701 Mechanism of Action
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Figure 1: Mechanism of action of BB-1701.
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Comparative In-Vitro Cytotoxicity

Preclinical studies have demonstrated BB-1701's potent cytotoxic activity across a range of
cancer cell lines with varying HER2 expression levels.[5][6] Notably, in HER2-low cancer cell
lines, eribulin-containing ADCs like BB-1701 exhibited higher in-vitro cytotoxicity compared to
ADCs with DM1 or Dxd payloads.[1][4]

Cell Li HER2 BB-1701 IC50 T-DM1 IC50 T-Dxd IC50
ell Line
Expression (ng/mL) (ng/mL) (ng/mL)
Data not Data not Data not
NCI-N87 High - B B
specified specified specified
Data not Data not Data not
NUGC-3 Low
specified specified specified
Data not Data not Data not
NCI-H1975 Low _ N N
specified specified specified

Note: Specific IC50 values were not provided in the searched abstracts, but the superiority of
BB-1701 in HER2-low lines was consistently reported.

In-Vivo Antitumor Activity

In-vivo studies using xenograft models have further substantiated the efficacy of BB-1701. A
single administration of BB-1701 at moderate dose levels (e.g., 5 mg/kg) resulted in significant
tumor growth inhibition in models with high, mid, and low HER2 expression.[1] Impressively,
BB-1701 also demonstrated effective tumor suppression in models that were resistant to ADCs
containing DM1 or Dxd payloads.[1][4][5]

Clinical Efficacy and Safety Profile

Early clinical data from Phase | and Il trials have provided encouraging results for BB-1701 in
heavily pretreated patients with locally advanced or metastatic HER2-expressing breast cancer.

Phase Il Study in Pretreated Patients
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In a Phase Il study (CTR20241422), patients with HER2-positive or HER2-low breast cancer
who had previously been treated with a HER2-directed ADC containing a topoisomerase |
inhibitor were administered BB-1701.[7] As of May 2025, the objective response rate (ORR) in
efficacy-evaluable patients (n=28) was 28.6%, with a disease control rate (DCR) of 78.6%.[7] In
the HER2-low/hormone receptor-positive subgroup (n=17), the ORR was 35.3% and the DCR
was 82.3%.[7]

Patient Population ORR DCR
All evaluable patients (n=28) 28.6% 78.6%
HER2-low/HR+ (n=17) 35.3% 82.3%

Phase | Dose Escalation and Expansion

The first-in-human Phase | study (NCT04257110) evaluated the safety and antitumor activity of
BB-1701 in patients with HER2-low expressing, locally advanced/metastatic breast cancer
across multiple dose levels.[3] The treatment showed promising antitumor activity and a
manageable safety profile.[3][8] Notably, responses were observed in patients who had
previously received other anti-HER2 ADCs.[3][8]

The most common treatment-related adverse events (TRAES) included peripheral neuropathy,
increased AST and ALT levels, anemia, and decreased white blood cell count.[3] Importantly,
no grade 5 TRAESs or cases of interstitial lung disease were reported in the Phase Il study.[7]

Experimental Protocols
In-Vitro Cytotoxicity Assay

Cells were seeded in 96-well plates at appropriate densities.[1] After overnight incubation, cells
were treated with serial dilutions of BB-1701 or comparator ADCs for a specified duration. Cell
viability was then assessed using a standard method, such as a CellTiter-Glo® luminescent cell
viability assay, to determine the half-maximal inhibitory concentration (IC50).

Internalization Assay

To evaluate the internalization of BB-1701, HER2-expressing cancer cells (e.g., BT-474 or
H1975) were incubated with the ADC at 4°C to allow for surface binding.[1] The temperature
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was then shifted to 37°C to permit internalization.[1] At various time points, the amount of
surface-bound versus internalized ADC was quantified using methods like flow cytometry or
ELISA.

Figure 2: Internalization Assay Workflow
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Figure 2: Workflow for the internalization assay.

In-Vivo Tumor Xenograft Models

Female immunodeficient mice were subcutaneously implanted with human cancer cells
expressing varying levels of HER2. Once tumors reached a predetermined size, mice were
randomized into treatment and control groups. BB-1701, comparator ADCs, or a vehicle control
were administered, typically via intravenous injection. Tumor volume and body weight were
monitored regularly to assess efficacy and toxicity.

Conclusion

BB-1701 presents a compelling profile as a next-generation HER2-targeting ADC. Its unique
payload, eribulin, coupled with a potent bystander effect and the ability to induce immunogenic
cell death, offers a multi-faceted anti-tumor attack. Preclinical data highlight its superior activity
in HER2-low settings and in models resistant to other ADCs. Early clinical results in heavily
pretreated patient populations are promising, demonstrating meaningful clinical activity and a
manageable safety profile. Further investigation is warranted to fully elucidate the therapeutic
potential of BB-1701 in the treatment of HER2-expressing cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. academic.oup.com [academic.oup.com]

2. Facebook [cancer.gov]

3. ASCO — American Society of Clinical Oncology [asco.org]

4. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent
bystander effect and ICD activity - PubMed [pubmed.ncbi.nim.nih.gov]

5. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors
| BiowWorld [bioworld.com]

6. aacrjournals.org [aacrjournals.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b560553?utm_src=pdf-custom-synthesis
https://academic.oup.com/abt/article/7/3/221/7698264
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/anti-her2-adc-bb-1701
https://www.asco.org/abstracts-presentations/ABSTRACT457130
https://pubmed.ncbi.nlm.nih.gov/39036069/
https://pubmed.ncbi.nlm.nih.gov/39036069/
https://www.bioworld.com/articles/696765-her2-targeting-adc-bb-1701-has-potent-bystander-effect-in-her2-low-expressing-tumors?v=preview
https://www.bioworld.com/articles/696765-her2-targeting-adc-bb-1701-has-potent-bystander-effect-in-her2-low-expressing-tumors?v=preview
https://aacrjournals.org/cancerres/article/83/7_Supplement/1887/723584/Abstract-1887-Preclinical-development-of-BB-1701-a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 7. onclive.com [onclive.com]
e 8. ascopubs.org [ascopubs.org]
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[https://www.benchchem.com/product/b560553#comparing-bb-1701-with-other-her2-
targeting-adcs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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